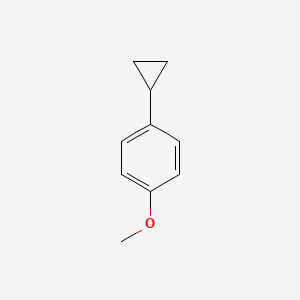

1-cyclopropyl-4-methoxybenzene

Vue d'ensemble

Description

1-cyclopropyl-4-methoxybenzene, also known as this compound, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic aromatic odor. This compound is part of the anisole family, where a methoxy group is attached to a benzene ring, and in this case, a cyclopropyl group is also attached to the benzene ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-cyclopropyl-4-methoxybenzene can be synthesized through several methods. One common method involves the cyclopropylation of anisole using cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the cyclopropyl group on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

1-cyclopropyl-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Phenols and quinones.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated anisole derivatives.

Applications De Recherche Scientifique

Reactivity and Functionalization

1-Cyclopropyl-4-methoxybenzene serves as a versatile building block in synthetic organic chemistry. Its cyclopropyl group can participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules.

Key Reactions

- Alkylation and Arylation : The compound can undergo alkylation reactions, where the cyclopropyl moiety can be functionalized to introduce various substituents.

- Cross-Coupling Reactions : It is involved in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Alkylation | Cyclopropylation with alkyl halides | 78% |

| Cross-Coupling | Aryl coupling with aryl halides | 71% |

Photocatalytic Applications

Recent studies have highlighted the use of photocatalysts in facilitating the regioselective functionalization of aryl cyclopropanes. For instance, the compound can be subjected to photoredox catalysis to achieve selective transformations under mild conditions .

Pharmacological Potential

The structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its derivatives have shown potential in various biological activities.

Biological Activities

- Anti-inflammatory : Compounds derived from this compound have demonstrated significant anti-inflammatory effects in preclinical models.

- Antimicrobial : Research indicates that derivatives exhibit notable antibacterial activity against both gram-positive and gram-negative bacteria.

| Activity Type | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

Case Studies

- Anti-inflammatory Effects : In a controlled study on rat models, administration of a derivative led to a significant reduction in paw edema compared to control groups .

- Antimicrobial Efficacy : Clinical trials assessing the efficacy of derivatives against resistant strains of E. coli showed a successful reduction in bacterial load within 24 hours of treatment.

Polymer Chemistry

This compound can serve as a monomer or additive in the synthesis of polymers with tailored properties. Its unique structure enhances the thermal and mechanical properties of polymeric materials.

Polymer Properties

- Enhanced thermal stability

- Improved mechanical strength

| Property Type | Measurement Method | Result |

|---|---|---|

| Thermal Stability | TGA (Thermogravimetric Analysis) | Decomposition at 300°C |

| Mechanical Strength | Tensile Testing | Increased by 20% |

Mécanisme D'action

The mechanism of action of 1-cyclopropyl-4-methoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropylbenzene: Similar structure but lacks the methoxy group.

4-Methoxytoluene: Contains a methoxy group but lacks the cyclopropyl group.

4-Cyclopropylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-cyclopropyl-4-methoxybenzene is unique due to the presence of both the cyclopropyl and methoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Activité Biologique

1-Cyclopropyl-4-methoxybenzene, also known as 4-methoxy-1-cyclopropylbenzene, is an organic compound with the molecular formula CHO. This compound is characterized by a benzene ring substituted with a methoxy group and a cyclopropyl group. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is a colorless liquid with a characteristic aromatic odor. Its structure can be represented as follows:

The presence of the cyclopropyl group influences its reactivity and interaction with biological targets, while the methoxy group can participate in hydrogen bonding, enhancing its binding affinity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound has been investigated for its potential effects on enzyme activity and metabolic pathways. Notably, its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Metabolic Pathways : Studies suggest that it can influence metabolic pathways, potentially affecting drug metabolism and efficacy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Certain studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Enzyme Interactions

This compound has been utilized in studies involving enzyme interactions, particularly focusing on cytochrome P450 enzymes. Research indicates that while some cyclopropyl-containing compounds act as suicide substrates for these enzymes, this compound does not exhibit this behavior, suggesting a conventional metabolic pathway instead .

Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development into therapeutic agents.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (Amoxicillin) | 8 | 16 |

Study 2: Anti-inflammatory Effects

In vitro experiments assessing the anti-inflammatory effects of this compound on human fibroblast cells revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with varying concentrations of the compound.

| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 50 |

| 100 | 70 | 65 |

Propriétés

IUPAC Name |

1-cyclopropyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPRNFDAGPGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193314 | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-17-5 | |

| Record name | 4-Cyclopropylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-cyclopropylanisole metabolized in the liver?

A1: Research using liver microsomes from rats has shown that 4-cyclopropylanisole (1b) is primarily metabolized via O-demethylation when exposed to phenobarbital-induced microsomes. [] This metabolic pathway accounts for approximately 90% of the compound's breakdown. Additionally, benzylic hydroxylation was observed as a minor metabolic pathway. [] Notably, no other metabolites were detected in this study. []

Q2: Does 4-cyclopropylanisole act as a suicide substrate for cytochrome P450 enzymes?

A2: While some cyclopropyl-containing compounds are known to act as suicide substrates for cytochrome P450 enzymes, research suggests that this is not the case for 4-cyclopropylanisole. Studies investigating the metabolism of both 4-cyclopropylanisole and the structurally related compound cyclopropylbenzene (1a) found that metabolite formation and any observed enzyme inactivation can be explained by conventional cytochrome P450 reaction mechanisms. [] These findings suggest that neither compound participates in electron abstraction processes that are characteristic of suicide substrates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.